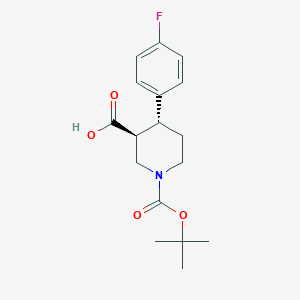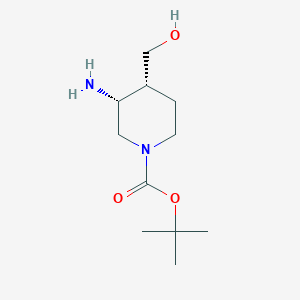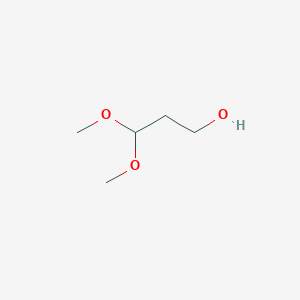![molecular formula C11H10F3N3 B3305772 1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 92406-46-7](/img/structure/B3305772.png)
1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Descripción general
Descripción
“1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a chemical compound. It is also known as Fluridone . Fluridone is an organic compound that is used as an aquatic herbicide often used to control invasive plants .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new tricyclic, trifluoromethylated indenopyrazole, was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study reported the synthesis of a new triazene 1-oxide derivative .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Xu Li-feng (2011) reported the synthesis and characterization of pyrazolo pyrimidine derivatives, showcasing the process of synthesizing intermediates like 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This highlights its utility in creating novel compounds with potential biological activities (Xu Li-feng, 2011).
- D. Shi, Yao Zhou, and H. Liu (2010) synthesized a series of 3-methyl-1,4,6-triaryl-1H-pyrazolo pyridines using a related compound. Their method emphasizes environmentally benign procedures and high yields (Shi, Zhou, & Liu, 2010).
Anticancer Activity
- K. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo pyridine derivatives, starting from a similar compound. These derivatives showed promising bioactivity against several cancer cell lines, indicating potential as anticancer agents (Chavva et al., 2013).
Crystal Structure and Characterization
- M. Gowri et al. (2012) synthesized and characterized a novel Schiff base crystal derived from a similar pyrazolone. This study contributes to understanding the crystal structure and interactions within such compounds (Gowri et al., 2012).
Synthesis of Fluorinated Derivatives
- S. Shelke et al. (2007) focused on the synthesis of fluorine-containing derivatives, highlighting the use of similar compounds in creating environmentally friendly and antimicrobially active substances (Shelke et al., 2007).
Antimicrobial Activity
- Manjunatha Bhat et al. (2016) synthesized new triazolyl pyrazole derivatives using a compound similar to 1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Structural Analysis
- A. Amarasekara et al. (2009) explored the tautomerism of 4-acylpyrazolone Schiff bases and studied the crystal structure of a related compound, which contributes to the understanding of its structural dynamics (Amarasekara et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-17-10(15)6-9(16-17)7-3-2-4-8(5-7)11(12,13)14/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROZNIWVOVXYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3305689.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3305697.png)
![1-[3-(Bromoacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3305703.png)
![N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305710.png)
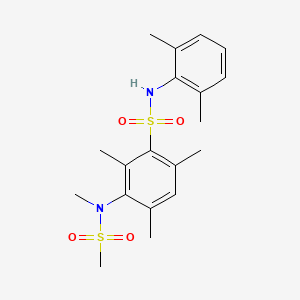
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B3305722.png)
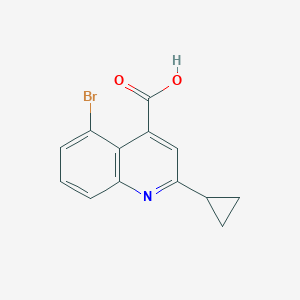
![3-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B3305735.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]naphthalene-2-carboxamide](/img/structure/B3305736.png)

